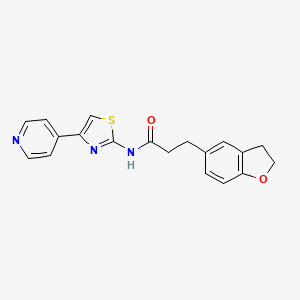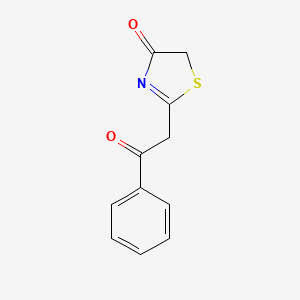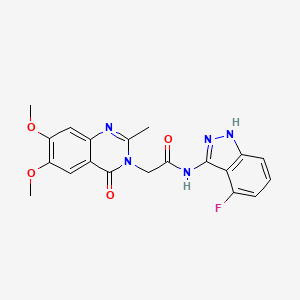
3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a complex organic compound that features a benzofuran ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would be essential to ensure consistent product quality. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring would yield quinones, while reduction of the nitro groups would produce amines.
Scientific Research Applications
3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
- 3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- 3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-5-yl)thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring on the thiazole moiety can significantly affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O2S/c23-18(4-2-13-1-3-17-15(11-13)7-10-24-17)22-19-21-16(12-25-19)14-5-8-20-9-6-14/h1,3,5-6,8-9,11-12H,2,4,7,10H2,(H,21,22,23) |
InChI Key |
HONCDUQDCXAULA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide](/img/structure/B12181739.png)
![4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline](/img/structure/B12181747.png)
![N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12181752.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide](/img/structure/B12181754.png)

![N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12181762.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B12181780.png)
![tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate](/img/structure/B12181790.png)

![3-(5-phenyl-1,3-oxazol-2-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one](/img/structure/B12181810.png)

![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12181815.png)
